molecular formula C7H14OS B2794768 (1-Methoxycyclopentyl)methanethiol CAS No. 1934808-88-4

(1-Methoxycyclopentyl)methanethiol

Cat. No. B2794768
CAS RN: 1934808-88-4
M. Wt: 146.25
InChI Key: UKKHGMUXYSGXKC-UHFFFAOYSA-N
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Description

“(1-Methoxycyclopentyl)methanethiol” is a chemical compound with the CAS Number: 1934808-88-4 . It has a molecular weight of 146.25 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 146.25 .

Scientific Research Applications

Synthesis of Biotin Thioacid

A study by Chou, Hsu, and Lo (2014) describes a convenient preparation method for bis(4-methoxyphenyl)methanethiol and its application in synthesizing biotin thioacid, a new biotinylating reagent. This showcases methanethiol derivatives' role in facilitating the synthesis of biologically relevant compounds (Chou, Hsu, & Lo, 2014).

Organic Field-Effect Transistors (OFETs)

Casalini et al. (2013) explored the self-assembly of thiolated oligoarylene molecules on polycrystalline Au electrodes in OFETs, demonstrating the influence of methanethiol and dimethanethiol groups on the electrical properties and molecular organization in OFET applications (Casalini et al., 2013).

Methanogenesis from Unconventional Substrates

Kurth, op den Camp, and Welte (2020) reviewed methanogenesis pathways, including those utilizing methylated sulfur compounds like methanethiol, highlighting methanogenic archaea's role in the global carbon cycle and the potential for unconventional substrates in methanogenesis (Kurth, op den Camp, & Welte, 2020).

Degradation of Methoxylated Aromatic Compounds

Lomans et al. (2001) identified microorganisms responsible for the formation of methanethiol (MT) and dimethyl sulfide (DMS) from the degradation of methoxylated aromatic compounds in freshwater sediments, contributing to our understanding of sulfur compound cycling in environmental contexts (Lomans et al., 2001).

properties

IUPAC Name

(1-methoxycyclopentyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHGMUXYSGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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